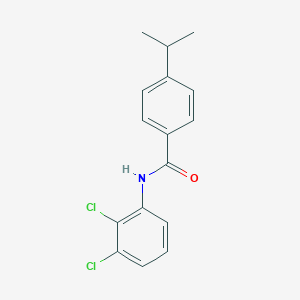

N-(2,3-dichlorophenyl)-4-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dichlorophenyl)-4-isopropylbenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It was first synthesized in the 1960s and has since become one of the most widely prescribed medications in the world.

Mecanismo De Acción

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By blocking COX, N-(2,3-dichlorophenyl)-4-isopropylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain. It also has other effects on the immune system and the nervous system that contribute to its therapeutic effects.

Biochemical and Physiological Effects:

Diclofenac has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of cytokine production, and modulation of ion channels in the nervous system. It has also been shown to have antioxidant properties and to stimulate the production of nitric oxide, which has vasodilatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diclofenac is a widely used and well-studied drug, which makes it a useful tool for researchers investigating a variety of conditions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. For example, it has been shown to have variable effects on different cell types, which can make it difficult to interpret results. Additionally, it has been associated with some adverse effects, such as gastrointestinal bleeding and liver toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several areas of research that could benefit from further investigation of N-(2,3-dichlorophenyl)-4-isopropylbenzamide. One area of interest is its potential use in cancer therapy, where it may be able to enhance the efficacy of existing treatments or serve as a standalone therapy. Another area of interest is its effects on the cardiovascular system, where further research could help to clarify its risks and benefits. Additionally, there is a need for more research into the underlying mechanisms of N-(2,3-dichlorophenyl)-4-isopropylbenzamide's effects, which could lead to the development of more targeted therapies.

Métodos De Síntesis

Diclofenac can be synthesized through a multistep process that involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-isopropylphenol in the presence of a base to form the final product, N-(2,3-dichlorophenyl)-4-isopropylbenzamide. The synthesis method has been optimized over the years to increase yield and reduce the use of hazardous chemicals.

Aplicaciones Científicas De Investigación

Diclofenac has been extensively studied for its use in treating a variety of conditions, including arthritis, migraine headaches, and menstrual cramps. It has also been investigated for its potential use in cancer therapy, as it has been shown to have anti-tumor properties in preclinical studies. Additionally, N-(2,3-dichlorophenyl)-4-isopropylbenzamide has been studied for its effects on the cardiovascular system, as it has been associated with an increased risk of heart attacks and strokes in some patients.

Propiedades

Fórmula molecular |

C16H15Cl2NO |

|---|---|

Peso molecular |

308.2 g/mol |

Nombre IUPAC |

N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide |

InChI |

InChI=1S/C16H15Cl2NO/c1-10(2)11-6-8-12(9-7-11)16(20)19-14-5-3-4-13(17)15(14)18/h3-10H,1-2H3,(H,19,20) |

Clave InChI |

CIEPHSCDWHOAIW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

SMILES canónico |

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)

![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)

![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)

![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)

![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)